3-Aminorifamycin S

Übersicht

Beschreibung

3-Aminorifamycin S is a compound related to the rifamycin family, which are notable for their antibacterial properties, particularly against mycobacteria responsible for diseases such as tuberculosis. The biosynthesis of ansamycins, a class to which rifamycins belong, involves 3-amino-5-hydroxybenzoic acid as a direct precursor. This precursor contributes to the formation of the seven-carbon amino starter unit that is integral to the structure of ansamycins. A genetic study on Nocardia mediterranei, a bacterium involved in rifamycin biosynthesis, revealed the role of 3-amino-5-hydroxybenzoic acid in the production of these compounds .

Synthesis Analysis

The synthesis of new rifamycins has been explored by incorporating different l-amino acids into the rifamycin structure. These modifications were achieved through the formation of amine linkages, resulting in a variety of rifamycin derivatives with different ester substituents. The synthesis process was monitored and confirmed using spectroscopic methods such as FT-IR and NMR, as well as DFT calculations to visualize the structures .

Molecular Structure Analysis

The molecular structure of the new rifamycin derivatives, including those related to 3-Aminorifamycin S, was found to exist in two forms in solution. One is a zwitterionic form, where a proton is transferred from the phenolic OH group to a secondary amine, and the other is a pseudocyclic structure that is stabilized by an intramolecular hydrogen bond within the protonated C(3)-substituent. These structural variations have implications for the compound's physical and chemical properties .

Chemical Reactions Analysis

The chemical behavior of rifamycins, including 3-Aminorifamycin S derivatives, is influenced by their molecular structure. The zwitterionic and pseudocyclic forms suggest that these compounds can participate in various chemical reactions, such as proton transfer and intramolecular hydrogen bonding, which may affect their interaction with bacterial RNA polymerases and, consequently, their antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the rifamycin derivatives, such as logP and solubility, are affected by the structure of the compound, particularly the bulkiness of the ester substituent. These properties are crucial in determining the antibacterial efficacy of the compounds. The study found that derivatives with aromatic l-amino acids and bulky ester groups exhibited high antibacterial activity against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to that of rifampicin . The structure-activity relationship (SAR) analysis highlighted the importance of solubility and the size of the ester substituent in achieving potent antibacterial effects.

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties and Applications

- Aminorifamycins and Sporalactams : Studies have identified new ansa macrolide antibiotics, including 3-Aminorifamycin S, from cultures of a Micromonospora sp. These compounds are notable for their potent antibiotic properties, particularly against Mycobacterium tuberculosis (Williams et al., 2017).

Mechanisms of Antibiotic Resistance

- Substrate Promiscuity in Antibiotic Resistance : The mechanism of resistance against antibiotics, including aminoglycosides, has been explored. This includes the enzyme-catalyzed chemical modification of the drug, impacting the efficacy of antibiotics like 3-Aminorifamycin S (Fong & Berghuis, 2002).

Biosynthetic Pathways and Chemical Synthesis

- Biosynthesis of Rifamycin : Research has delved into the biosynthetic pathways of rifamycin, which includes the role of 3-amino-5-hydroxybenzoic acid in the formation of these antibiotics. This pathway is crucial for understanding the synthesis of compounds like 3-Aminorifamycin S (Kim et al., 1998).

Applications in Bacterial Genetics

- Genetic Expression in Plant Cells : Bacterial genes, including those related to aminoglycoside antibiotics, have been inserted into plant cells to study genetic expression. This includes the exploration of genes related to antibiotics like 3-Aminorifamycin S (Fraley et al., 1983).

Chemical Interactions and Molecular Structure

- Interactions with DNA : The study of antitumor antibiotics derived from compounds like 3-Aminorifamycin S has provided insights into their interaction with DNA. This includes understanding the structural aspects of these antibiotics and their interactions at the molecular level (Bailly et al., 1998).

Applications in Treatment of Infections

- Role in Treating Mycobacterial Infections : Research on rifamycin antibiotics, which include derivatives of 3-Aminorifamycin S, has emphasized their importance in treating mycobacterial infections such as tuberculosis (Sensi, 1983).

Zukünftige Richtungen

While specific future directions for 3-Aminorifamycin S are not mentioned in the search results, the growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . Additionally, the development of new molecularly targeted agents is an active area of research .

Eigenschaften

IUPAC Name |

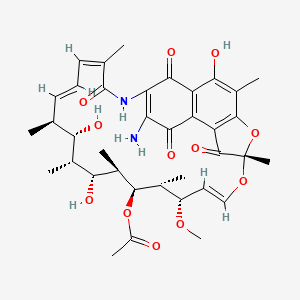

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPJCQGFZSDIHE-GVDHMVJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminorifamycin S | |

CAS RN |

51756-80-0 | |

| Record name | 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINORIFAMYCIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR7I7GQB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

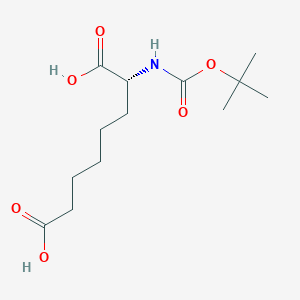

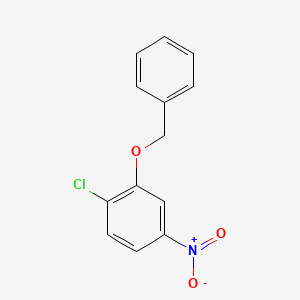

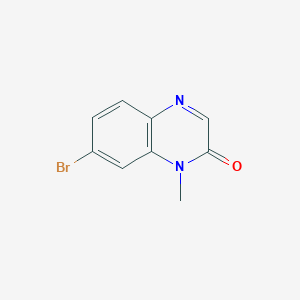

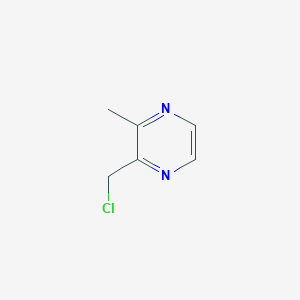

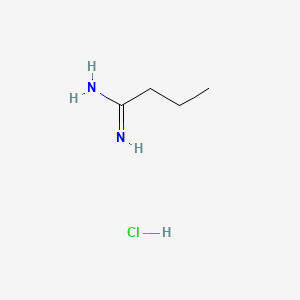

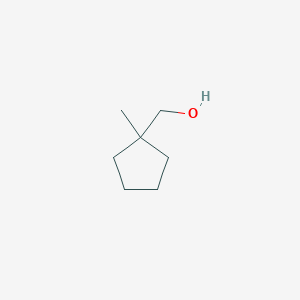

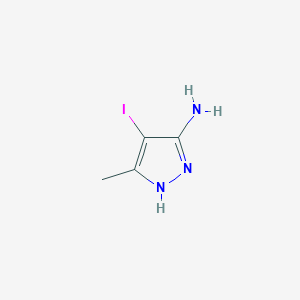

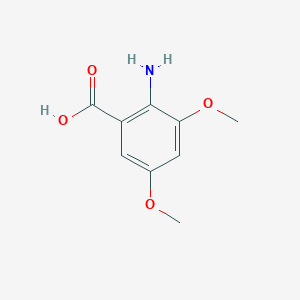

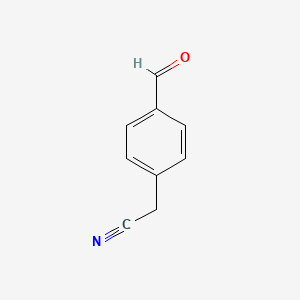

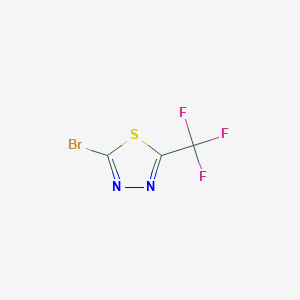

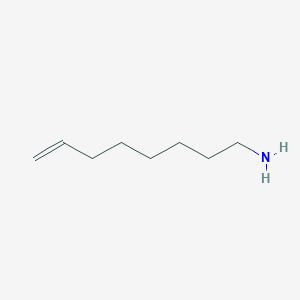

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)